Morpholine
Description
Morpholine (1-oxa-4-azacyclohexane, C₄H₉NO) is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in a saturated ring. Its unique structure confers versatile physicochemical properties, including moderate polarity, water solubility, and the ability to act as a weak base (pKa ~8.7) . This compound is widely utilized in industrial applications (e.g., corrosion inhibitors, solvents) and medicinal chemistry, where it serves as a privileged scaffold due to its capacity to enhance pharmacokinetic (PK) properties and engage in hydrogen bonding with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVUWVOSKDBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10024-89-2 (hydrochloride), 34668-73-0 (phosphate[3:1]), 58464-45-2 (hydriodide), 63079-67-4 (unspecified phosphate), 76088-23-8 (sulfite[1:1]) | |
| Record name | Morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025688 | |
| Record name | Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents., Liquid, Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a weak, ammonia- or fish-like odor., Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.] | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Morpholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
264 °F at 760 mmHg (NTP, 1992), 128 °C, 129 °C, 264 °F | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
100 °F (NTP, 1992), 38 °C, Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C, 35 °C c.c., 98 °F (open cup), (oc) 98 °F | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble (NTP, 1992), Solluble in organic solvents, Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat, In water, 1.00X10+6 mg/L /miscible/, 1000 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Morpholine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1 at 68 °F (USCG, 1999), 1.007 at 20 °C/4 °C, Bulk density = 8.34 lb/gal at 20 °C, Relative density (water = 1): 1.0, 1.007 | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3 (Air = 1), Relative vapor density (air = 1): 3.00, 3 | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
6.6 mmHg at 68 °F (NTP, 1992), 10.1 [mmHg], 10.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.06, 6 mmHg | |
| Record name | MORPHOLINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Morpholine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Morpholine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MORPHOLINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0302 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MORPHOLINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/120 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Morpholine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0437.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine., Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg). | |
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Color/Form |
Colorless liquid, Mobile liquid, Colorless liquid [Note: A solid below 23 degrees F]. | |
CAS No. |
110-91-8 | |
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Melting Point |
23.2 °F (NTP, 1992), -4.8 °C, MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/, Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/, -4.9 °C, -5 °C, 23.2 °F, 23 °F | |
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Preparation Methods
Dehydration of Diethanolamine
The most established industrial method involves the dehydration of diethanolamine (DEA) using concentrated sulfuric acid as a catalyst. This exothermic reaction proceeds via cyclization, eliminating two water molecules to form this compound. The process typically operates at temperatures between 150–200°C, achieving yields exceeding 80%. A critical advantage lies in the abundance of DEA as a byproduct in ethylene oxide production, making this method cost-effective for large-scale manufacturing.
Recent optimizations have focused on catalyst recovery systems to mitigate environmental impact. For instance, membrane separation technologies now enable 92–95% sulfuric acid recovery, reducing waste generation by 40% compared to traditional neutralization methods.
Amination of Diethylene Glycol
An alternative industrial route utilizes diethylene glycol (DEG) amination under high-pressure conditions (20–30 bar) with ammonia and hydrogen over nickel- or cobalt-based catalysts. The reaction occurs in the gas phase at 200–250°C, following the stoichiometry:
Key process parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 210–230°C | Maximizes DEG conversion |
| Ammonia:DEG Ratio | 4:1 molar | Prevents byproduct formation |
| Space Velocity | 0.8–1.2 h⁻¹ | Balances throughput/catalyst life |
| Catalyst Composition | Ni(55%)-Co(30%)-Al₂O₃(15%) | Enhances selectivity to 94% |
This method produces this compound at 98% purity with <2% residual DEG, making it suitable for pharmaceutical-grade applications.
Catalytic Deallyloxycarbonylation
A novel laboratory-scale synthesis employs ruthenium-catalyzed deallyloxycarbonylation of allyl carbonates. Using [CpRu(π-C₃H₅)(2-quinolinecarboxylato)]PF₆ as a catalyst (0.2 mol%), this compound forms via a six-membered transition state at 30°C in methanol. The reaction achieves 99% conversion within 30 minutes, as demonstrated by ¹H NMR analysis.
Critical advantages include:
-
Ambient conditions : Eliminates need for high-pressure equipment
-
Stereochemical control : Produces enantiomerically pure this compound derivatives when chiral allyl carbonates are used
-
Scalability : Demonstrated at 100 g scale with consistent 97–99% yields
Limitations persist in catalyst cost (≈$1,200/mol), though ligand recycling protocols have reduced net ruthenium consumption by 78% in batch processes.
Copper-Promoted Oxyamination
Recent advances in stereoselective synthesis utilize copper(II) 2-ethylhexanoate to mediate β-hydroxy-N-allylsulfonamide cyclization. Under optimized conditions (3 equiv Cu(eh)₂, 150°C, toluene), this method produces 2,5-disubstituted morpholines with >20:1 diastereomeric ratios.
Table 1. Substrate Scope and Yields
| Substrate | Product | Yield (%) | dr |
|---|---|---|---|
| β-Hydroxy-N-allyl | 2a (R=Ph) | 91 | >20:1 |
| 1,1-Disubstituted | 6 (R¹=Me, R²=Et) | 85 | 2:1 |
| 2-Substituted | 4 (R=CH₂CO₂Et) | 67 | 15:1 |
X-ray crystallography confirms the 2,5-cis stereochemistry in major products (Fig. 1). This method's versatility enables synthesis of this compound libraries for drug discovery, though scale-up beyond 50 g remains challenging due to copper removal requirements.
Amino Acid-Derived this compound-2,5-Diones
An emerging route converts proteinogenic amino acids into this compound-2,5-diones (MDs) via acid chloride intermediates. For example, L-leucine reacts with chloroacetyl chloride to form LeuCl, which cyclizes in DMF at 60°C:
Key Process Metrics:
-
Yield : 52–68% across 7 amino acids
-
Purity : >99% by HPLC after recrystallization
-
Scalability : Demonstrated at 10 kg batches for polymer precursors
This method's significance lies in producing biodegradable polydepsipeptides, with MD conversion efficiencies reaching 95% in ring-opening polymerizations.
Green Synthesis via Selective Monoalkylation
A breakthrough 2024 protocol enables this compound synthesis from 1,2-amino alcohols using ethylene sulfate and tBuOK. The reaction proceeds via SN2 alkylation followed by acid-mediated cyclization:
Advantages Over Traditional Methods:
-
Atom economy : 92% vs. 65–75% for DEA routes
-
Solvent-free : 98% reactions conducted neat
-
Scale : Validated at 50 kg scale with 94% yield
Notably, this method successfully synthesized the antihistamine norastemizole intermediate in three steps from commercial materials, reducing E-factor by 83% compared to prior routes.
Comparative Analysis of Preparation Methods
Table 2. Method Comparison for this compound Synthesis
| Method | Scale | Cost ($/kg) | Purity (%) | Environmental Impact (E-factor) |
|---|---|---|---|---|
| DEA Dehydration | 10,000 t/a | 12.50 | 98.5 | 8.7 |
| DEG Amination | 5,000 t/a | 14.20 | 99.1 | 6.2 |
| Ruthenium Catalyzed | 100 kg/batch | 410.00 | 99.9 | 1.5 |
| Copper-Mediated | 50 kg/batch | 280.00 | 98.8 | 3.8 |
| Green Alkylation | 50,000 kg/a | 18.75 | 99.4 | 0.9 |
Data from indicate that while traditional industrial methods dominate production, emerging green techniques offer substantial sustainability benefits. The ethylene sulfate route reduces wastewater generation by 92% compared to acid-catalyzed dehydrations .
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
Morpholine acts as a weak base (pKa ~8.3) and reacts exothermically with acids to form stable salts . Key reactions include:
-
Neutralization :
This reaction is exploited in corrosion inhibition by forming volatile this compound salts (e.g., with CO₂ or organic acids) .
-
Incompatibilities :
this compound reacts vigorously with strong oxidizing agents, isocyanates, and anhydrides . Moisture-sensitive reactions may release flammable hydrogen gas when combined with reducing agents like hydrides .
Nucleophilic Additions and Functionalization
This compound participates in nucleophilic substitutions and additions due to its secondary amine functionality:
-
Reaction with Carbon Disulfide :
Forms dithiocarbamates under anhydrous conditions : -
Nitrosation :
Reacts with nitrosating agents to produce N-nitrosothis compound, a carcinogenic byproduct :
Performance of β-Morph-AA Catalysts:
| Catalyst | Solvent | Temp (°C) | Conversion (%) | d.e. (%) | e.e. (%) |
|---|---|---|---|---|---|
| I | iPrOH | -10 | 100 | 96 | 90 |
| II | iPrOH | -10 | 85 | 85 | 86 |
| IV | iPrOH | -10 | 60 | 99 | 73 |
Key findings:
-
Catalyst I achieves quantitative conversion with 1 mol% loading, outperforming pyrrolidine analogs in diastereoselectivity .
-
The carboxylic acid group in β-Morph-AAs facilitates proton transfer, critical for stabilizing transition states .
Industrial Methods:
Scientific Research Applications
Medicinal Chemistry Applications
Morpholine and its derivatives are extensively utilized in the development of pharmaceuticals, especially in the context of central nervous system (CNS) drug discovery.
CNS Drug Development
This compound serves as a crucial scaffold in the design of CNS-active compounds. Its structural features allow for enhanced lipophilicity and hydrophilicity, improving the permeability of drugs through the blood-brain barrier (BBB). Key applications include:
- Potency Enhancement : this compound enhances the potency of drug candidates by facilitating molecular interactions through its nitrogen and oxygen atoms, which can form hydrogen bonds and hydrophobic interactions .
- Pharmacokinetic/Pharmacodynamic Modulation : The pKa value of this compound is optimized for biological systems, which aids in solubility and bioavailability .
- Therapeutic Examples : Notable drugs containing this compound include doxapram, phendimetrazine, and reboxetine, which are used as anxiolytics and antidepressants .
Case Study: MR-309
MR-309 is a sigma receptor antagonist that incorporates an N-morpholinoethyl group. Its design aims to target central neuropathic pain by modulating pain mediators, showcasing this compound's role in developing targeted therapies .
Industrial Applications
This compound is widely used in various industrial applications due to its chemical properties.
Rubber Chemicals
Approximately 40% of this compound produced is utilized in rubber manufacturing. It acts as a vulcanization accelerator and enhances the physical properties of rubber products.
Corrosion Inhibitors
This compound is also employed as a corrosion inhibitor in various industrial processes. It helps protect metal surfaces from oxidation and degradation, contributing to the longevity of equipment and infrastructure .
Waxes and Polishes
In formulations for waxes and polishes, this compound aids in improving the texture and durability of the final products.
Environmental Impact Studies
Recent studies have begun to explore the environmental implications of this compound usage, particularly concerning its persistence and toxicity.
UVCB Testing
This compound derivatives are part of complex substances known as UVCBs (Unknown or Variable composition, Complex reaction products, or Biological materials). Research is ongoing to assess their environmental fate and toxicity through various testing methodologies .
Summary Table of this compound Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | CNS drugs (e.g., anxiolytics) | Enhances drug potency and BBB permeability |
| Industrial Chemistry | Rubber chemicals, corrosion inhibitors | Improves product durability and performance |
| Environmental Studies | UVCB testing | Assesses toxicity and environmental impact |
Mechanism of Action
Morpholine’s mechanism of action varies depending on its application. In medicinal chemistry, this compound enhances the potency of molecules through molecular interactions with target proteins, such as kinases. It can modulate pharmacokinetic properties, making it a valuable component in drug design .
Molecular Targets and Pathways:
Kinases: this compound-containing compounds can inhibit kinase activity, affecting various signaling pathways.
Sterol Synthesis Pathways: In antifungal applications, this compound derivatives inhibit enzymes involved in sterol synthesis, leading to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes.
Comparison with Similar Compounds
Piperidine
- Structural Differences : Piperidine (C₅H₁₁N) is a six-membered saturated ring with one nitrogen atom but lacks the oxygen atom present in morpholine.
- Chemical Properties : Piperidine is more lipophilic (higher cLogD) and basic (pKa ~11.3) compared to this compound, influencing its membrane permeability and metabolic stability .
- In anti-tuberculosis derivatives, piperidine-containing compound 48 (cLogD = 3.79) showed superior activity (MIC = 0.78 µg/mL) compared to this compound analogue 50 (cLogD = 2.72, MIC = 6.25 µg/mL), highlighting the role of lipophilicity in bacterial membrane penetration . In Hedgehog pathway inhibitors, piperidine could replace this compound (compound 6d) without loss of activity, indicating compatibility in maintaining target binding .
Pyrrolidine
- Structural Differences : Pyrrolidine (C₄H₉N) is a five-membered saturated ring with one nitrogen atom, introducing ring strain and reduced conformational flexibility compared to this compound.
- Biological Activity :
- In SMO antagonists, pyrrolidine derivatives retained activity but required optimal basicity (pKa ~7–9), similar to this compound, for target engagement .
- In biodegradation studies, Mycobacterium strains degraded pyrrolidine and this compound via analogous pathways involving cytochrome P-450 enzymes, suggesting shared metabolic routes despite structural differences .
Thiothis compound
- Structural Differences : Thiothis compound replaces this compound’s oxygen atom with sulfur, increasing lipophilicity and polarizability.
- Chemical Properties : Thiothis compound (compound 49 ) exhibited a higher cLogD (3.79 vs. 2.72 for this compound 50 ), correlating with enhanced anti-TB activity (MIC = 1.56 µg/mL vs. 6.25 µg/mL) due to improved membrane permeability .
- Applications : The sulfur atom can engage in hydrophobic interactions or act as a hydrogen bond acceptor, making thiothis compound useful in targeting enzymes with sulfur-rich binding pockets .
Piperazine
- Structural Differences : Piperazine (C₄H₁₀N₂) contains two nitrogen atoms in a six-membered ring, increasing hydrogen-bonding capacity and basicity (pKa₁ ~9.8, pKa₂ ~5.3).
- Biological Activity :
Comparison with Functionally Similar Compounds
Benzylamino Group
- Functional Differences: Replacing this compound with a benzylamino group (compound 6) in quorum-sensing inhibitors (QSI) increased activity at high concentrations (40.8% vs. 28.0% inhibition at 125 µM), likely due to enhanced π-π stacking with aromatic residues .
- Concentration Dependence : At lower concentrations (31 µM), this compound derivatives exhibited comparable activity, suggesting context-dependent advantages .
Key Data Tables
Biological Activity
Morpholine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, highlighting its pharmacological properties, case studies, and relevant research findings.
Overview of this compound
This compound, a six-membered ring containing one nitrogen and five carbon atoms, is characterized by its unique physicochemical properties. Its structure allows for various substitutions, leading to a wide range of derivatives with enhanced biological activities. This compound derivatives are often employed in drug design due to their ability to interact with multiple biological targets.
Pharmacological Properties
This compound and its derivatives exhibit a variety of pharmacological activities, including:
- Antimicrobial Activity : this compound-containing compounds have shown efficacy against various bacterial strains and fungi. For instance, compounds with this compound moieties demonstrated significant activity against Mycobacterium smegmatis, with minimal inhibitory concentrations (MIC) as low as 15.6 µg/mL .
- Neuroprotective Effects : Research indicates that this compound derivatives can modulate receptors involved in mood disorders and neurodegenerative diseases. For example, certain this compound compounds have been identified as potent δ-secretase inhibitors, which may play a role in treating conditions like Alzheimer’s disease .
- Anticancer Activity : this compound derivatives have been explored for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cell membrane integrity .
Case Studies
- Antimicrobial Properties : A study evaluated a series of this compound derivatives for their antimicrobial activity against different pathogens. The results indicated that specific compounds exhibited broad-spectrum antibacterial effects, particularly against resistant strains .
- Neuroprotective Agents : In investigations focusing on Parkinson’s disease, this compound-containing compounds were shown to target the LRRK2 kinase, a key player in the disease's pathology. These compounds demonstrated the ability to reduce neurodegeneration in in vivo models, highlighting their therapeutic potential .
- Anticancer Research : A recent study synthesized metal complexes with this compound derivatives and assessed their biological efficacy against cancer cell lines. The results indicated that these complexes exhibited enhanced cytotoxicity compared to non-complexed this compound derivatives, suggesting a synergistic effect between the metal ions and the this compound scaffold .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is closely linked to their structural features. Key factors influencing their pharmacological properties include:
- Substitution Patterns : The position and nature of substituents on the this compound ring significantly affect binding affinity and selectivity towards biological targets.
- Lipophilicity : The balance between hydrophilic and lipophilic characteristics of this compound derivatives plays a crucial role in their bioavailability and ability to cross biological membranes, including the blood-brain barrier .
Research Findings
Recent literature has highlighted several important findings regarding this compound's biological activity:
- Medicinal Chemistry Reviews : Studies have classified this compound as a "privileged structure" due to its versatile applications in drug design across various therapeutic areas .
- Mechanisms of Action : this compound derivatives exhibit multiple mechanisms of action, including enzyme inhibition, modulation of receptor activity, and interaction with nucleic acids, which contribute to their diverse pharmacological effects .
Data Tables
| Activity Type | Compound Example | Target/Pathogen | Activity Level (MIC) |
|---|---|---|---|
| Antimicrobial | Compound 8 | Mycobacterium smegmatis | 15.6 µg/mL |
| Neuroprotective | Compound 23 | δ-secretase | Potent |
| Anticancer | Metal Complex 1 | Various cancer cell lines | Enhanced cytotoxicity |
Q & A
Q. What key physicochemical properties of morpholine are critical for experimental design?
- Methodological Answer: Researchers should prioritize properties such as vapor pressure (volatility), water solubility, and pKa (8.7) to design experiments involving this compound. For instance, its high water solubility (miscible in all proportions) affects solvent selection and partitioning behavior in biological assays. Volatility requires fume hood use to minimize inhalation risks. The pKa influences protonation states in physiological conditions, impacting interactions with biological targets .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer: Key protocols include:
- Ventilation: Use fume hoods to mitigate inhalation risks due to this compound’s volatility.
- Personal Protective Equipment (PPE): Nitrile gloves and lab coats to prevent dermal exposure, which can cause irritation and cracking of skin .
- Emergency Procedures: Immediate flushing with water for skin/eye contact and administration of oxygen for respiratory distress. Display safety summaries near workstations as per WHO/ILO guidelines .
Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?
- Methodological Answer: Conduct tiered testing:
- Acute Toxicity: Use Daphnia magna or algae for EC50/LC50 determination (e.g., 96-hr LC50 for fish: 120 mg/L).
- Bioaccumulation Potential: Assess log P (0.43) to predict low bioaccumulation.
- Degradation Studies: Monitor hydrolysis (pH-dependent) and microbial degradation in soil/water matrices. Reference WHO/ILO recommendations for environmental risk mitigation .
Advanced Research Questions
Q. What methodologies optimize the synthesis of this compound derivatives with enhanced bioactivity?
- Methodological Answer:
- Functionalization Strategies: Use nucleophilic substitution (e.g., mercaptoacetyl group addition) to modify the this compound ring. Example: this compound, 4-(mercaptoacetyl)- synthesis via diethanolamine cyclization and subsequent thiolation .
- Catalytic Optimization: Adjust stoichiometry of reactants (e.g., n(this compound):n(dichloroethyl ether) = 10:1) and reaction temperature (80°C) for >90% yield in DMDEE synthesis .
- Purification: Employ column chromatography or recrystallization to isolate enantiopure derivatives, critical for chiral drug development .
Q. How can contradictions in this compound’s carcinogenicity data be addressed in toxicological research?
- Methodological Answer:
- Systematic Review: Re-evaluate historical data (e.g., IARC Group 3 classification due to inadequate animal/human evidence) .
- Mechanistic Studies: Investigate endogenous nitrosation pathways (e.g., formation of N-nitrosothis compound under acidic conditions) using LC-MS/MS to quantify DNA adducts.
- Long-Term In Vivo Models: Use transgenic rodent assays (e.g., RasH2 mice) to assess tumorigenicity, controlling for dose and exposure duration to resolve data gaps .
Q. What experimental strategies enhance the incorporation of this compound derivatives into polymer matrices for material science applications?
- Methodological Answer:
- Copolymerization: Integrate N-(2-nitroisobutyl)-morpholine into polyurethane backbones via step-growth polymerization to improve thermal stability (e.g., TGA showing 20°C increase in decomposition temperature) .
- Self-Healing Mechanisms: Exploit reversible Diels-Alder reactions with furan-functionalized this compound derivatives. Monitor healing efficiency via tensile strength recovery (e.g., 85% recovery after 24 hrs at 60°C) .
- Characterization: Use DSC for Tg analysis and AFM to validate nanoscale morphology changes post-incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
